molecular formula C17H14N6OS B2591971 N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2034520-99-3

N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2591971
CAS No.: 2034520-99-3
M. Wt: 350.4
InChI Key: MHPOFMANEAVVMN-UHFFFAOYSA-N
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Description

N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that features a combination of pyrazole, pyridine, and benzothiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual moieties, followed by their sequential coupling.

    Preparation of Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Preparation of Pyridine Moiety: The pyridine ring is often synthesized via the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Preparation of Benzothiadiazole Moiety: Benzothiadiazole can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents.

The final step involves the coupling of these moieties through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide: shares structural similarities with other heterocyclic compounds, such as:

Uniqueness

What sets this compound apart is its unique combination of pyrazole, pyridine, and benzothiadiazole moieties, which may confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6OS/c1-23-10-14(9-20-23)13-4-11(6-18-8-13)7-19-17(24)12-2-3-15-16(5-12)22-25-21-15/h2-6,8-10H,7H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPOFMANEAVVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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